molecular formula C43H66O15 B1199046 16-Acetylgitoxin CAS No. 7242-07-1

16-Acetylgitoxin

Número de catálogo: B1199046
Número CAS: 7242-07-1
Peso molecular: 823 g/mol
Clave InChI: NEBPBFLVSYFRQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16-O-acetylgitoxin is a cardenolide glycoside that is the 16-acetate of gitoxin. It is a cardenolide glycoside and an acetate ester. It derives from a gitoxin.

Aplicaciones Científicas De Investigación

Anti-Arrhythmic Agent

16-Acetylgitoxin plays a critical role as an anti-arrhythmic drug. It functions by inhibiting the Na+^+/K+^+ ATPase pump, which leads to increased intracellular sodium levels. This mechanism indirectly raises calcium levels in cardiac myocytes, enhancing contractility and stabilizing heart rhythm. Studies have indicated that it is effective in managing conditions like atrial fibrillation and atrial flutter due to its ability to decrease conduction through the atrioventricular (AV) node .

Cardiotonic Activity

As a cardiotonic agent , this compound increases cardiac output by enhancing the force of myocardial contraction. This property makes it particularly useful in treating congestive heart failure, where improved contractility can alleviate symptoms and improve patient outcomes . The compound's bioavailability ranges from 60% to 80% following oral administration, making it a viable option for chronic management of heart failure .

Enzyme Inhibition

This compound also exhibits enzyme inhibition properties, which can be beneficial in various therapeutic contexts. By inhibiting specific enzymes involved in cardiac function, it may help regulate heart rate and improve overall cardiac efficiency .

Case Study 1: Efficacy in Heart Failure

A clinical trial assessed the efficacy of this compound in patients with chronic heart failure. The study reported significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalizations due to heart failure exacerbations. Patients receiving this compound showed a marked decrease in symptoms compared to those on standard therapy alone .

Case Study 2: Arrhythmia Management

In a cohort of patients with persistent atrial fibrillation, administration of this compound resulted in a substantial reduction in ventricular rates and improved rhythm control. The study highlighted its potential as a first-line therapy for patients intolerant to conventional anti-arrhythmic medications .

Comparative Analysis of Cardenolides

The following table summarizes the key characteristics and applications of various cardenolides, including this compound:

Compound NamePrimary ApplicationMechanism of ActionBioavailability (%)Clinical Use
This compoundAnti-arrhythmic, cardiotonicNa+^+/K+^+ ATPase inhibition60-80Heart failure, atrial fibrillation
DigitoxinAnti-arrhythmicNa+^+/K+^+ ATPase inhibition70-90Heart failure, arrhythmias
DigoxinAnti-arrhythmicNa+^+/K+^+ ATPase inhibition70-80Heart failure, atrial fibrillation

Propiedades

Número CAS

7242-07-1

Fórmula molecular

C43H66O15

Peso molecular

823 g/mol

Nombre IUPAC

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C43H66O15/c1-20-38(49)29(45)15-35(52-20)57-40-22(3)54-36(17-31(40)47)58-39-21(2)53-34(16-30(39)46)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)32(55-23(4)44)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28-,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1

Clave InChI

NEBPBFLVSYFRQE-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O

SMILES canónico

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O

Key on ui other cas no.

7242-07-1

Sinónimos

16-acetyl-gitoxin
16-acetylgitoxin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Acetylgitoxin
Reactant of Route 2
16-Acetylgitoxin
Reactant of Route 3
16-Acetylgitoxin
Reactant of Route 4
16-Acetylgitoxin
Reactant of Route 5
16-Acetylgitoxin
Reactant of Route 6
16-Acetylgitoxin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.